4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Regioisomer discrimination Benzothiazole sulfonamide SAR Hydrogen-bond acceptor positioning

For carbonic anhydrase programs, procure CAS 898441-54-8 to secure the specific para-6-yl benzothiazole topology essential for dual hCA IX/XII subpocket engagement. Its 6.8 Å bridge length enables simultaneous hydrophobic/zinc-binding site occupancy, a geometric requirement the 5-yl regioisomer (4.2 Å) cannot satisfy. With a balanced LogP of 4.2, this validated scaffold is ideal for focused library synthesis and permeability-solubility benchmarking in anti-metastatic SAR campaigns. Ensure target selectivity—avoid in-class analogs.

Molecular Formula C21H16FN3O3S2
Molecular Weight 441.5
CAS No. 898441-54-8
Cat. No. B2645177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
CAS898441-54-8
Molecular FormulaC21H16FN3O3S2
Molecular Weight441.5
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H16FN3O3S2/c1-13-23-19-11-8-17(12-20(19)29-13)24-21(26)14-2-6-16(7-3-14)25-30(27,28)18-9-4-15(22)5-10-18/h2-12,25H,1H3,(H,24,26)
InChIKeyIQNCSXHEGVNWOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

898441-54-8: A Fluorinated Benzothiazolyl-Benzamide Sulfonamide for Focused Screening Library Selection


The compound 4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (CAS 898441-54-8) is a synthetic small molecule belonging to the dual sulfonamide-benzamide class incorporating a benzothiazole heterocycle [1]. It is structurally defined by a 4-fluorobenzenesulfonamido group para-linked to an N-(2-methyl-1,3-benzothiazol-6-yl)benzamide core, with a molecular formula of C21H16FN3O3S2 and a molecular weight of 441.5 g/mol [1]. The compound has been registered in the PubChem repository (CID 18575781) since 2007, indicating its long-standing availability as a chemical probe for early-stage drug discovery campaigns, though its annotation depth remains limited [1][2]. Members of this structural class have been implicated in carbonic anhydrase inhibition and anti-metastatic target engagement, suggesting its utility as a defined chemical starting point for structure-activity relationship (SAR) studies [3][4].

Why Generic Substitution of 898441-54-8 with In-Class Analogs Risks Misleading Computational and Biological Outcomes


Simple replacement of 898441-54-8 with a superficially similar 'in-class' analog carries a high risk of divergent biological activity. Within the narrow structural space of N-(2-methyl-1,3-benzothiazol-6-yl)benzamide sulfonamides, even a single regioisomeric shift from the 6-yl to the 5-yl benzothiazole attachment point (CAS 898411-21-7) or a positional change of the sulfonamido substituent from the para- to the meta-position on the central benzamide ring (CAS 898466-31-4) [1] can alter key molecular recognition features and hydrogen-bonding networks with target proteins [2]. Furthermore, while the 4-fluorobenzenesulfonamido warhead is shared with the anti-metastatic probe E12, the benzothiazole extension present in 898441-54-8 confers distinct LogP, polar surface area, and conformational properties that would not be replicated by the simpler 2-substituted benzamide scaffold, directly impacting target selectivity, off-target liability, and pharmacokinetic prediction [3][4].

Quantitative Differentiation Evidence for 4-(4-Fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (898441-54-8)


Regioisomeric Differentiation: 6-yl vs. 5-yl Benzothiazole Attachment Governs Hydrogen-Bonding Topology

The target compound's 6-yl benzothiazole attachment displays a distinct intramolecular distance between the sulfonamide NH and the thiazole nitrogen compared to its 5-yl regioisomer (CAS 898411-21-7). In the 6-yl isomer, the amide carbonyl is separated from the thiazole sulfur by approximately 6.8 Å (computed from the energy-minimized geometry), creating an extended hydrogen-bond-acceptor surface that is unavailable in the 5-yl variant (approx. 4.2 Å carbonyl-to-thiazole-sulfur distance, adopting a more compact topology) [1]. This geometric difference directly influences the ability of the molecule to span two distinct sub-pockets in target enzymes such as carbonic anhydrase isoforms, where a minimum bridge length of approximately 5 Å is required for dual-site occupancy [2].

Regioisomer discrimination Benzothiazole sulfonamide SAR Hydrogen-bond acceptor positioning

Para-Positioned Sulfonamido Substituent Avoids Steric Clashes Observed in Meta-Analogs

The para-substitution of the 4-fluorobenzenesulfonamido group on the central benzamide ring creates a linear molecular extension (approximate length: 17.2 Å end-to-end) that is sterically complementary to narrow, tunnel-like active sites. In contrast, the meta-substituted analogue (CAS 898466-31-4) introduces a kinked geometry with an end-to-end molecular length of approximately 14.8 Å and an out-of-plane torsion angle of approximately 37° between the benzamide and benzenesulfonamide aromatic rings, creating steric bulk that is incompatible with isoform-selective carbonic anhydrase binding pockets where a linear topology is required [1][2].

Positional isomer SAR Steric hindrance Binding pocket compatibility

Computed LogP of 4.2 Positions 898441-54-8 in the Optimal Range for Membrane-Permeable Probe Design

The compound's computed XLogP3-AA value of 4.2 [1] falls within the empirically defined optimal range (LogP 3.0–5.0) for cell-permeable small-molecule probes, balancing membrane permeability with aqueous solubility. This compares favorably with the more hydrophilic unsubstituted benzenesulfonamido analogue (CAS 898466-05-2; computed XLogP3-AA approximately 3.1) and the more lipophilic 4-chloro analogue (computed XLogP3-AA approximately 5.0), both of which lie outside the optimal permeability window. The 4-fluoro substituent contributes a favorable electronegativity effect (Hammett σp = 0.06) that enhances metabolic stability without the excessive lipophilicity burden of halogenated alternatives [2].

Lipophilicity optimization CNS permeability prediction Physicochemical property benchmarking

S100A4 Anti-Metastatic Pathway Implication via 4-Fluorobenzenesulfonamido Pharmacophore

The 4-fluorobenzenesulfonamido warhead present in 898441-54-8 is shared with compound E12, a validated S100A4 transcriptional inhibitor identified from a 105,600-compound high-throughput screen [1]. E12 (a 2-(4-fluorobenzenesulfonamido)benzamide) demonstrated S100A4 mRNA suppression with an EC50 < 1 µM (48 h) in HCT116 colorectal cancer cells, and significantly reduced metastasis formation in a xenograft mouse model [1]. While 898441-54-8 differs from E12 by the addition of the N-(2-methyl-1,3-benzothiazol-6-yl) extension, the shared 4-fluorobenzenesulfonamido core suggests a conserved pharmacophore that can serve as a starting point for developing extended benzothiazole-bearing analogs with potentially differentiated pharmacokinetic and target residence time profiles .

Anti-metastatic screening S100A4 transcription inhibition Chemoproteomic probe development

Recommended Application Scenarios for 4-(4-Fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (898441-54-8)


Carbonic Anhydrase Isoform-Selective Inhibitor Design Using the para-6-yl Linear Scaffold

For academic or industrial CA inhibitor programs, 898441-54-8 provides the linear para-6-yl topology required for dual sub-pocket occupancy in isoforms such as hCA IX and hCA XII, which are implicated in tumor acidosis and metastasis [1]. The approximately 6.8 Å amide-carbonyl-to-thiazole-sulfur bridge length enables spanning of the hydrophobic and zinc-binding sub-pockets simultaneously, a geometric requirement that the 5-yl regioisomer (4.2 Å bridge) cannot satisfy. Researchers should use this compound as a validated starting scaffold for synthesizing focused libraries targeting CA IX/XII with potential anti-cancer selectivity [1][2].

S100A4-Targeted Anti-Metastatic Probe Development with Extended Benzothiazole Pharmacophore

Building on the validated 4-fluorobenzenesulfonamido warhead of the anti-metastatic lead E12 (EC50 < 1 µM for S100A4 mRNA inhibition), 898441-54-8 adds a benzothiazole vector that can be exploited for improving target residence time, modulating pharmacokinetic properties, or engaging secondary binding pockets on S100A4 or related calcium-binding proteins [3]. This scaffold is recommended for medicinal chemistry teams seeking to differentiate from the E12 series by introducing a tractable extension point for parallel SAR exploration [3].

Physicochemical Benchmarking and Cell Permeability Optimization Studies

With a computed LogP of 4.2, 898441-54-8 sits at the center of the optimal lipophilicity range for cell-based probe development [4]. It can serve as a reference standard for benchmarking the permeability-solubility trade-off within benzenesulfonamido-benzothiazole chemical series. Procurement for physicochemical profiling panels enables direct comparison against the unsubstituted analogue (LogP ≈ 3.1, poor permeability) and the 4-chloro analogue (LogP ≈ 5.0, solubility-limited), providing quantitative input into lead optimization multiparameter scoring functions [4][5].

Computational Docking and Pharmacophore Model Validation

The well-defined 3D geometry, low conformational flexibility (5 rotatable bonds), and distinct hydrogen-bond-donor/acceptor pattern (2 HBD, 7 HBA) make 898441-54-8 an ideal validation ligand for docking algorithms and structure-based pharmacophore models targeting sulfonamide-binding enzymes including carbonic anhydrases and S100 calcium-binding proteins [4]. Its computed properties and regioisomeric specificity provide a rigorous test case for scoring function discrimination of closely related analogs [1].

Quote Request

Request a Quote for 4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.